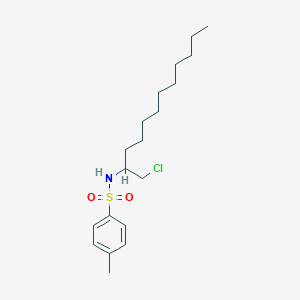
N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a chlorinated dodecane chain attached to a sulfonamide group, which is further connected to a methyl-substituted benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide typically involves the following steps:
Chlorination: The starting material, dodecane, undergoes chlorination to introduce a chlorine atom at the second carbon position.
Sulfonation: The chlorinated dodecane reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chlorination and sulfonation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or substituted amines.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of dechlorinated or desulfonated products.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide would depend on its specific application. In the context of antimicrobial activity, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would be specific to the type of microorganism or biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Chlorododecan-2-yl)-4-methylbenzenesulfonamide: A closely related compound with similar structural features.
N-(1-Bromododecan-2-yl)-4-methylbenzene-1-sulfonamide: A brominated analog with potentially different reactivity.
N-(1-Chlorododecan-2-yl)-4-ethylbenzene-1-sulfonamide: An ethyl-substituted analog with variations in physical and chemical properties.
Uniqueness
N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of a chlorinated dodecane chain and a methyl-substituted benzene sulfonamide group. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
827026-80-2 |
|---|---|
Formule moléculaire |
C19H32ClNO2S |
Poids moléculaire |
374.0 g/mol |
Nom IUPAC |
N-(1-chlorododecan-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H32ClNO2S/c1-3-4-5-6-7-8-9-10-11-18(16-20)21-24(22,23)19-14-12-17(2)13-15-19/h12-15,18,21H,3-11,16H2,1-2H3 |
Clé InChI |
GSDLEFPABCZJFF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCl)NS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide](/img/structure/B15160109.png)
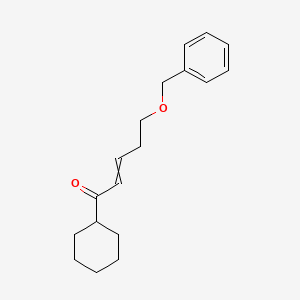
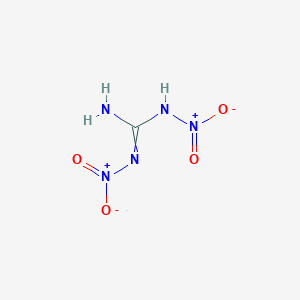
![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)
![N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide](/img/structure/B15160141.png)
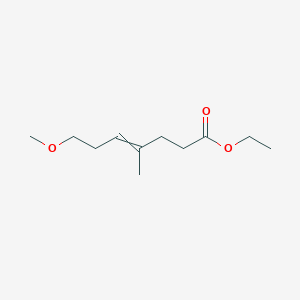
![3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester](/img/structure/B15160148.png)
![1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol](/img/structure/B15160150.png)

![2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)
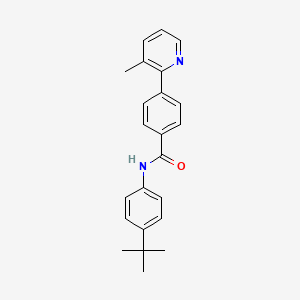
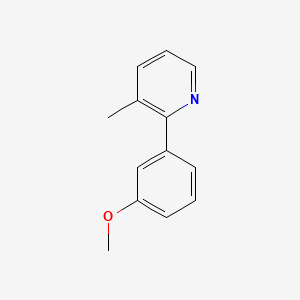
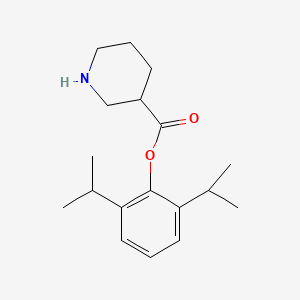
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15160196.png)
